molecular formula C12H22O5 B14511507 Triethoxymethyl 3-methylbut-2-enoate CAS No. 63224-94-2

Triethoxymethyl 3-methylbut-2-enoate

Cat. No.: B14511507
CAS No.: 63224-94-2
M. Wt: 246.30 g/mol
InChI Key: YSUQJBLINDUDEV-UHFFFAOYSA-N
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Description

3-Methylbut-2-enoate esters are derivatives of 3-methylbut-2-enoic acid, characterized by an α,β-unsaturated ester moiety. These compounds serve as intermediates in organic synthesis, flavoring agents, and precursors for bioactive molecules like retinoids .

Properties

CAS No.

63224-94-2

Molecular Formula

C12H22O5

Molecular Weight

246.30 g/mol

IUPAC Name

triethoxymethyl 3-methylbut-2-enoate

InChI

InChI=1S/C12H22O5/c1-6-14-12(15-7-2,16-8-3)17-11(13)9-10(4)5/h9H,6-8H2,1-5H3

InChI Key

YSUQJBLINDUDEV-UHFFFAOYSA-N

Canonical SMILES

CCOC(OCC)(OCC)OC(=O)C=C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethoxymethyl 3-methylbut-2-enoate can be synthesized through the esterification of 3-methylbut-2-enoic acid with triethoxymethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity of the product. The use of continuous reactors and advanced separation techniques, such as distillation and crystallization, ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

Triethoxymethyl 3-methylbut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Triethoxymethyl 3-methylbut-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of triethoxymethyl 3-methylbut-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The compound’s reactivity is influenced by the presence of the ethoxy groups, which can modulate its interactions with enzymes and other proteins.

Comparison with Similar Compounds

Key Findings:

Ethyl 3-Methylbut-2-enoate Synthesis: Produced via reduction of ethyl 3-methylbut-2-enoate with LiAlH4, followed by bromination to yield 1-bromo-3-methylbut-2-ene . An alternative high-yield route involves DIBAL-H reduction of nitriles . Application: Critical in synthesizing β-ionone and retinal via multi-step pathways . Contradictions: Initial reduction methods yielded poorly (e.g., 30–40%), but optimized protocols using LiAlH4 improved efficiency .

Methyl 3-Methylbut-2-enoate Derivatives Synthesis: Prepared via Horner-Wadsworth-Emmons (HWE) coupling of ethyl bromoacetate with acetone or through condensation reactions (e.g., methyl 2-benzoylamino-3-oxobutanoate with aromatic amines) .

Isopentyl 3-Methylbut-2-enoate Synthesis: Direct esterification of 3-methylbut-2-enoic acid with isopentyl alcohol. Application: Widely used in the flavor industry for its fruity aroma, with a molecular weight of 170.25 g/mol .

2-Phenylethyl 3-Methylbut-2-enoate Application: Imparts floral and sweet notes in food flavoring, with a higher molecular weight (204.26 g/mol) due to the phenylethyl group .

Structural and Functional Differences

  • Ester Group Impact :

    • Ethyl/Methyl Esters : Lower molecular weights (128–170 g/mol) enhance volatility, making them suitable as synthetic intermediates .
    • Isopentyl/Phenylethyl Esters : Bulkier ester groups increase hydrophobicity, prolonging flavor release in food applications .
  • Synthetic Flexibility :

    • Ethyl and methyl esters are more reactive in coupling reactions (e.g., HWE) due to their smaller size .
    • Isopentyl esters require milder conditions for esterification, preserving sensitive functional groups .

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